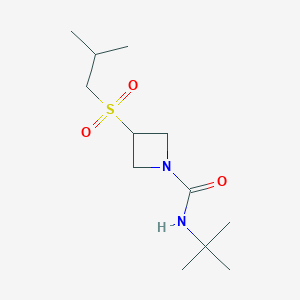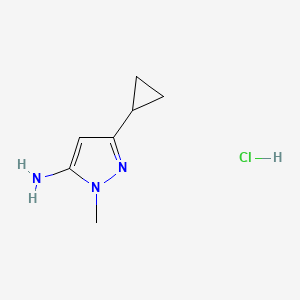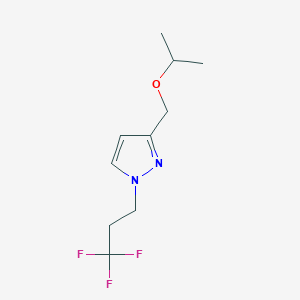
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a compound of notable interest due to its unique structure and potential applications in various scientific fields. The presence of a 1,3,4-thiadiazole ring and a trifluoromethoxyphenyl group suggests diverse chemical behavior and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to a piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. The process generally follows these steps:
Formation of 1,3,4-thiadiazole: : Starting with thiosemicarbazide, cyclization is induced using an oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.
Piperidine attachment: : The 1,3,4-thiadiazole intermediate is then reacted with a suitably protected piperidine under basic conditions to form the core structure.
Introduction of trifluoromethoxyphenyl: : The final synthetic step involves the nucleophilic substitution reaction where the piperidine-thiadiazole compound is reacted with 3-(trifluoromethoxy)benzoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis follows the same principles but is optimized for larger scale production. This involves the use of continuous flow reactors to maintain reaction conditions consistently and efficiently. Solvent recycling and catalyst regeneration are key to cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The thiadiazole ring can undergo oxidative transformation to introduce various functional groups.
Reduction: : Hydrogenation of the piperidinyl group can be performed under mild conditions.
Oxidation: : Use of oxidizing agents like hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as sodium methoxide in polar aprotic solvents.
Oxidation and reduction products vary based on reaction conditions. Substitution reactions yield derivatives with different functional groups, enhancing the compound’s chemical versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: The compound's structure suggests potential as a bioactive agent in pharmaceuticals.
Medicine: Preliminary studies indicate possible applications in developing drugs for neurological disorders.
Industry: Its unique properties can be explored in the field of materials science, particularly in the synthesis of polymers and advanced materials.
Mechanism of Action
This compound's mechanism of action in biological systems involves binding to specific molecular targets, primarily through interactions mediated by the thiadiazole ring and the trifluoromethoxyphenyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.
Comparison with Similar Compounds
Similar compounds include those with a 1,3,4-thiadiazole ring or a trifluoromethoxy group. the combination of these two moieties in (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone makes it unique:
(1,3,4-Thiadiazol-2-yl)methanol: : Lacks the piperidine and trifluoromethoxy groups.
4-(Trifluoromethoxy)aniline: : Contains the trifluoromethoxy group but not the thiadiazole or piperidine groups.
Hope this gives you a thorough understanding of this compound!
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVYDFGVPQQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)


![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)




![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
